[4-(3-NITROBENZYL)PIPERAZINO](4-PYRIDYL)METHANONE
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Overview
Description
4-(3-NITROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 3-nitrobenzyl group and a 4-pyridylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-NITROBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Substitution with 3-Nitrobenzyl Group: The piperazine ring is then substituted with a 3-nitrobenzyl group through nucleophilic substitution reactions.
Attachment of 4-Pyridylmethanone Group: The final step involves the attachment of the 4-pyridylmethanone group, which can be achieved through various coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Amino derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules with potential biological activity.
Biology:
Antimicrobial Activity: Derivatives of this compound have shown significant antimicrobial activity against various bacterial and fungal strains.
Medicine:
Pharmaceuticals: The compound is explored for its potential use in developing new drugs, particularly those targeting neurological and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of 4-(3-NITROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the paralysis of certain parasites, making it useful as an anthelmintic agent .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Pyridine Compounds: Known for their antimicrobial and antiviral activities, pyridine compounds share some structural similarities with 4-(3-NITROBENZYL)PIPERAZINOMETHANONE.
Uniqueness:
Structural Complexity: The combination of a piperazine ring with both a 3-nitrobenzyl group and a 4-pyridylmethanone group makes this compound unique in its structural complexity and potential for diverse chemical modifications.
Biological Activity: The specific substitution pattern in this compound may confer unique biological activities not observed in other similar compounds.
Properties
IUPAC Name |
[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(15-4-6-18-7-5-15)20-10-8-19(9-11-20)13-14-2-1-3-16(12-14)21(23)24/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGCNRJJIYURFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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